Sulfonyl vs. Sulfanyl Bridge: Divergent Protein Target Engagement (mGluR4 Potentiation vs. Kinase Inhibition)
The target compound's sulfonyl bridge is associated with mGluR4 potentiation activity as disclosed in patent US9192603 [1]. In contrast, the direct sulfanyl analog (Bcr-abl Inhibitor II) is a commercially established dual c-Abl (Ki = 44 nM) and c-Src (Ki = 354 nM) kinase inhibitor . This orthogonal target profile arises from the oxidation state at the sulfur atom. No evidence was found that the sulfanyl analog possesses mGluR4 activity, nor that the sulfonyl analog inhibits c-Abl or c-Src.
| Evidence Dimension | Primary Pharmacological Target Engagement |
|---|---|
| Target Compound Data | mGluR4 positive allosteric modulator (patent disclosure, exact EC50 not publicly available for this specific compound ID) |
| Comparator Or Baseline | Bcr-abl Inhibitor II (sulfanyl analog) is a dual c-Abl (Ki=44 nM) / c-Src (Ki=354 nM) kinase inhibitor |
| Quantified Difference | Qualitative shift from kinase inhibition to GPCR modulation; no shared primary target identified |
| Conditions | Patent family US9192603 (mGluR4) vs. commercial kinase assay data (Santa Cruz Biotechnology) |
Why This Matters
Selecting this compound is mandatory for projects probing mGluR4 positive allosteric modulation; the sulfanyl analog introduces confounding c-Abl/Src kinase inhibition.
- [1] MolBIC (IDRBLab). Compound Information: CP0474499 (US9192603, 8). View Source
